molecular formula C7H14O8 B1217148 Glucoheptonic acid CAS No. 87-74-1

Glucoheptonic acid

Cat. No.: B1217148
CAS No.: 87-74-1
M. Wt: 226.18 g/mol
InChI Key: KWMLJOLKUYYJFJ-VFUOTHLCSA-N
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Description

Glucoheptonic acid is a carbohydrate acid that is heptanoic acid substituted by hydroxy groups at carbon positions 2, 3, 4, 5, 6, and 7. It is a monocarboxylic acid with the molecular formula C7H14O8 . This compound is known for its role as a metabolite and its ability to donate a hydron to an acceptor, making it a Bronsted acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glucoheptonic acid is typically synthesized by reacting glucose with hydrocyanic acid, a method first described by Killiani in 1886 . This reaction, however, often results in low yields and highly colored products that are difficult to purify. An improved method involves reacting oxalic acid with glucoheptonate of calcium or barium at room temperature . The resulting this compound solution is then concentrated in vacuo to obtain a pure product.

Industrial Production Methods: In industrial settings, this compound is produced by reacting calcium cyanide with a solution of glucose in the presence of an excess of lime to maintain a basic pH . The reaction is performed at room temperature, and the products are separated using standard chemical methods. The pure this compound obtained can be further processed to produce its derivatives .

Chemical Reactions Analysis

Types of Reactions: Glucoheptonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. As a Bronsted acid, it can donate a hydron to an acceptor .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involving this compound typically occur at the hydroxy groups, where reagents like acyl chlorides or alkyl halides can be used.

Major Products Formed:

    Oxidation: Oxidation of this compound can lead to the formation of heptanoic acid derivatives.

    Reduction: Reduction reactions can produce heptanol derivatives.

    Substitution: Substitution reactions can yield various esters or ethers depending on the reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its multiple hydroxy substitutions, which confer distinct chemical properties and reactivity compared to other similar compounds. Its ability to act as a Bronsted acid and its role as a metabolite further distinguish it from other carbohydrate acids .

Properties

IUPAC Name

(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O8/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15/h2-6,8-13H,1H2,(H,14,15)/t2-,3-,4+,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMLJOLKUYYJFJ-VFUOTHLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13007-85-7 (hydrochloride salt), 17140-60-2 (calcium salt(2:1)), 68413-91-2 (potassium salt), 74347-32-3 (magnesium salt(2:1))
Record name Gluceptate [INN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3048077
Record name Gluceptate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87-74-1
Record name D-glycero-D-gulo-Heptonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gluceptate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087741
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gluceptate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-glycero-D-gulo-heptonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.609
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name GLUCOHEPTONIC ACID
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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